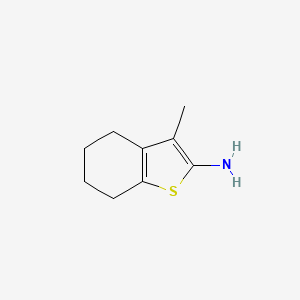

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Description

Historical Context and Development

The historical development of this compound must be understood within the broader context of benzothiophene chemistry, which emerged as a significant area of research in the mid-20th century. The fundamental benzothiophene structure, consisting of a heterocyclic aromatic compound containing sulfur as a heteroatom in the five-membered ring fused with benzene, was first systematically studied as part of efforts to understand sulfur-containing heterocycles. Early investigations into benzothiophene derivatives were driven by observations of their occurrence in natural products and their potential applications in materials science, particularly in the development of dyes such as thioindigo. The progression toward more complex derivatives like this compound required the development of sophisticated synthetic methodologies, particularly those capable of introducing both saturation patterns and specific substitution motifs. The Gewald reaction, discovered and developed over several decades, emerged as a crucial synthetic tool for accessing 2-aminothiophene derivatives, providing a foundation for the synthesis of more complex benzothiophene analogs. This reaction, involving the condensation of ketones or aldehydes with α-cyanoesters in the presence of elemental sulfur and base, revolutionized the preparation of polysubstituted 2-aminothiophenes and established precedents for accessing related benzothiophene derivatives.

The specific development of this compound as a research target reflects the evolution of medicinal chemistry toward more sophisticated heterocyclic scaffolds. As researchers recognized the privileged nature of benzothiophene structures in drug discovery, attention turned to systematic exploration of various substitution patterns and saturation states. The tetrahydro modification represents a significant departure from fully aromatic benzothiophene systems, introducing conformational flexibility and altered electronic properties that can dramatically influence biological activity. Historical precedents in related heterocyclic systems demonstrated that partial saturation often leads to enhanced selectivity and improved pharmacological profiles, driving interest in compounds like this compound. The integration of methyl substitution at the 3-position further exemplifies the systematic approach to structural modification that characterizes modern drug discovery efforts. This methodical exploration of chemical space has been facilitated by advances in synthetic methodology, analytical techniques, and computational chemistry, enabling researchers to efficiently access and evaluate diverse benzothiophene derivatives including this specific compound.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual properties, representing broader trends and principles that govern the behavior of sulfur-containing heterocycles. Benzothiophene and its derivatives occupy a central position in heterocyclic chemistry due to their unique electronic structure, which combines the electron-rich nature of sulfur with the stabilizing influence of aromatic conjugation. The partial saturation present in tetrahydrobenzothiophene systems introduces additional complexity, creating compounds that exhibit characteristics of both aromatic and aliphatic systems. This dual nature is particularly evident in this compound, where the remaining aromatic character in the thiophene ring interacts with the saturated cyclohexene portion to create unique reactivity patterns. The amino functionality at the 2-position further enhances the compound's significance by providing a site for hydrogen bonding, metal coordination, and nucleophilic reactions, making it a versatile building block for more complex molecular architectures.

From a theoretical perspective, this compound serves as an excellent model system for understanding the effects of partial saturation on heterocyclic systems. The compound allows researchers to investigate how the reduction of aromaticity influences electronic distribution, conformational preferences, and reactivity patterns compared to fully aromatic benzothiophene analogs. The presence of the methyl substituent at the 3-position provides additional opportunities to study steric and electronic effects in heterocyclic systems, particularly how substitution patterns influence the overall molecular properties. These investigations contribute to fundamental understanding of structure-activity relationships in heterocyclic chemistry and inform the design of new compounds with desired properties. The systematic study of such derivatives has revealed important principles governing the behavior of partially saturated heterocycles, including their tendency to adopt specific conformations, their reactivity toward electrophiles and nucleophiles, and their ability to participate in various chemical transformations. These insights have broad implications for the design of new synthetic methodologies and the development of novel heterocyclic compounds with specific applications.

Position within Benzothiophene Derivative Classifications

This compound occupies a specific and well-defined position within the comprehensive classification system of benzothiophene derivatives, which encompasses a vast array of structural modifications and functional group arrangements. The primary classification of benzothiophene derivatives typically begins with the distinction between fully aromatic systems and those with varying degrees of saturation. Within the saturated subcategory, tetrahydrobenzothiophenes represent an important class characterized by the reduction of the benzene ring while maintaining the aromatic character of the thiophene moiety. This partial saturation fundamentally alters the electronic properties and three-dimensional structure of the molecule compared to fully aromatic benzothiophenes, creating distinct subcategories with unique chemical and biological properties. The specific pattern of saturation in 4,5,6,7-tetrahydrobenzothiophenes places these compounds in a category that retains significant aromatic character while introducing conformational flexibility through the saturated six-membered ring portion.

Further classification of this compound involves consideration of its substitution pattern, which includes both the amino group at the 2-position and the methyl group at the 3-position. The 2-amino substitution places this compound within the important subcategory of 2-aminobenzothiophene derivatives, which have demonstrated significant biological activity and synthetic utility. This substitution pattern is particularly noteworthy because the amino group is positioned adjacent to the sulfur atom, creating opportunities for intramolecular interactions and influencing the overall electronic distribution of the molecule. The additional methyl substitution at the 3-position creates a further refinement in classification, distinguishing this compound from simpler 2-amino-4,5,6,7-tetrahydrobenzothiophenes and placing it among disubstituted derivatives with specific steric and electronic characteristics. This dual substitution pattern represents a sophisticated modification that allows for fine-tuning of molecular properties while maintaining the core benzothiophene framework.

The compound's classification is further refined by consideration of its relationship to other established benzothiophene derivatives used in pharmaceutical applications. The benzothiophene scaffold has been found in numerous medicinal drugs, including zileuton, raloxifene, and sertaconazole, each representing different approaches to utilizing the benzothiophene core for therapeutic purposes. While this compound differs significantly from these established drugs in its specific substitution pattern and saturation state, it shares the fundamental benzothiophene framework that has proven successful in drug development. This relationship positions the compound within the broader category of drug-like benzothiophene derivatives, suggesting potential for therapeutic applications while maintaining distinct structural characteristics that may confer unique properties. The systematic classification of such derivatives facilitates the identification of structure-activity relationships and guides the rational design of new compounds with improved properties.

Current Research Relevance

The current research relevance of this compound reflects the contemporary focus on heterocyclic compounds as sources of novel bioactive molecules and synthetic intermediates. Recent developments in medicinal chemistry have increasingly emphasized the importance of heterocyclic scaffolds, particularly those containing sulfur, due to their unique chemical properties and proven track record in drug discovery. The benzothiophene framework has demonstrated remarkable versatility in pharmaceutical applications, exhibiting diverse biological activities including antimicrobial, anticancer, anti-inflammatory, antioxidant, anti-tubercular, anti-diabetic, and anticonvulsant properties. This broad spectrum of activities has generated significant interest in exploring new benzothiophene derivatives, including partially saturated variants like this compound, as potential sources of novel therapeutic agents. The compound's unique structural features, combining partial saturation with specific substitution patterns, position it as an attractive candidate for biological screening and structure-activity relationship studies.

Contemporary research into benzothiophene derivatives has been facilitated by advances in synthetic methodology, particularly improvements in the Gewald reaction and related transformations that enable efficient access to diverse 2-aminothiophene derivatives. Recent mechanistic studies have provided detailed insights into the formation of aminothiophene compounds, revealing complex reaction pathways involving polysulfide intermediates and thermodynamically controlled cyclization processes. These advances have expanded the synthetic accessibility of compounds like this compound and related derivatives, enabling systematic exploration of their properties and applications. The development of new synthetic approaches has also opened opportunities for accessing previously challenging substitution patterns and exploring novel chemical transformations using these compounds as starting materials or intermediates. Modern computational chemistry tools have further enhanced research capabilities by enabling detailed analysis of electronic structure, conformational preferences, and predicted biological activities for these heterocyclic systems.

The relevance of this compound in current research is also reflected in its potential applications beyond medicinal chemistry. The compound's structural features make it an interesting candidate for materials science applications, particularly in the development of organic semiconductors, fluorescent materials, and other functional organic compounds. The combination of aromatic character from the thiophene ring with the conformational flexibility of the saturated portion creates opportunities for designing materials with specific optical, electronic, or mechanical properties. Recent research into heterocyclic compounds for materials applications has demonstrated the importance of careful structural design in achieving desired properties, suggesting that systematically modified benzothiophene derivatives like this compound may offer unique advantages in specific applications.

Properties

IUPAC Name |

3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSSAYDRUIZCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501211061 | |

| Record name | Benzo[b]thiophen-2-amine, 4,5,6,7-tetrahydro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354952-57-0 | |

| Record name | Benzo[b]thiophen-2-amine, 4,5,6,7-tetrahydro-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophen-2-amine, 4,5,6,7-tetrahydro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The core 4,5,6,7-tetrahydro-1-benzothiophene ring system is commonly prepared via cyclization reactions involving thiophene derivatives and subsequent functional group transformations. The 2-amine substitution is often introduced either by reduction of nitro or oxime precursors or by direct amination reactions. The methyl group at the 3-position is typically introduced through alkylation or via substituted precursors.

Specific Preparation Routes

Thiol Intermediate Route and Cyclization

- A key method involves generating a thiol intermediate in situ by reacting a brominated precursor with sodium sulfide. This intermediate undergoes nucleophilic substitution with alkyl bromides to introduce substituents at the 3-position (e.g., methyl groups via ethyl-2-bromopropionate).

- The subsequent base-catalyzed condensation leads to cyclization, forming the tetrahydrobenzothiophene ring system with desired substitutions.

- Protective group strategies such as the use of Bts (benzenesulfonyl) groups are employed to facilitate selective reactions and are removed later by treatment with thiophenol and potassium carbonate to yield the free amine derivatives.

Pictet-Spengler Reaction for Ring Closure

- For compounds with hydrogen or bromine at the 2-position, the Pictet-Spengler reaction is utilized to form the tetrahydrothieno[3,2-c]pyridine ring system, which is closely related to the benzothiophene core.

- This method involves cyclization of amine intermediates with aldehydes or ketones under acidic conditions to form the heterocyclic ring.

Amide Formation and Functional Group Transformations

- The 2-amine group can be introduced or modified via amide bond formation using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like DIPEA or triethylamine.

- These coupling reactions enable the attachment of various acyl groups, which can be further transformed to amines by reduction or substitution.

Multi-Component Reactions for Derivative Synthesis

- The 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene serves as a versatile intermediate for multi-component reactions with reagents such as phenyl isothiocyanate, malononitrile, and aldehydes.

- These reactions yield heterocyclic derivatives like thiazoles, pyrimidines, and thiazines, expanding the chemical diversity around the tetrahydrobenzothiophene core.

Detailed Reaction Scheme Example

Analytical and Spectral Characterization

- The synthesized compounds are typically characterized by 1H-NMR, FTIR, and elemental analysis to confirm structure and purity.

- For example, 1H-NMR signals for the amine group appear as singlets in the region of δ 8.3–9.3 ppm, while aromatic and methyl protons show characteristic chemical shifts consistent with substitution patterns.

- FTIR spectra show characteristic absorption bands for amine (-NH2) stretching (~3300–3500 cm^-1) and C-S bonds (~750–800 cm^-1), confirming the presence of the benzothiophene core and amine functionality.

Summary Table of Key Preparation Methods

Research Findings and Considerations

- The thiol intermediate method allows for enantioselective synthesis of 2,6-disubstituted tetrahydrobenzothiophenes, which is beneficial for producing chiral amine derivatives.

- Multi-component reactions expand the chemical space accessible from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, enabling synthesis of biologically relevant heterocycles.

- Amide bond formation using modern coupling reagents provides efficient access to functionalized amines with good yields and purity, suitable for pharmaceutical applications.

- Analytical data confirm the successful synthesis and substitution patterns, ensuring reproducibility and structural integrity of the target compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones

Reduction: Amine derivatives

Substitution: Halogenated and aminated benzothiophene derivatives

Scientific Research Applications

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique structural properties.

Industry: Utilized in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with various molecular targets and pathways. The compound’s sulfur atom plays a crucial role in its reactivity and binding affinity to biological molecules. It can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with key biological pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s analogs differ primarily in the substituents at the 3-position, which significantly influence electronic, steric, and solubility properties. Below is a comparative analysis:

*Calculated based on molecular formula C$9$H${15}$NS.

†Calculated from CAS data in .

Key Research Findings

Crystallographic and Computational Studies

Biological Activity

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound belonging to the class of benzothiophenes, which are known for their diverse biological activities. This article delves into the biological properties of this compound, particularly its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 161.22 g/mol. The compound features a thiophene ring fused with a cyclohexene structure, which is critical for its biological activity.

Research indicates that compounds in the benzothiophene family exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Certain derivatives have shown inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in inflammatory processes. For instance, a related thiophene compound demonstrated an IC50 value of 29.2 µM against the 5-LOX enzyme .

- Modulation of Cytokine Expression : Some studies have reported that thiophene derivatives can negatively regulate pro-inflammatory cytokines such as TNF-α and IL-6. This modulation suggests potential applications in treating inflammatory diseases .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of thiophene derivatives:

- In Vivo Studies : In animal models, compounds similar to this compound have shown significant reductions in inflammation markers when administered at doses ranging from 20 mg/kg to 50 mg/kg. These compounds can inhibit mast cell degranulation and reduce levels of pro-inflammatory cytokines .

- In Vitro Assays : In vitro studies have demonstrated that these compounds can inhibit the activity of enzymes involved in inflammatory pathways. For example, a related compound inhibited 5-LOX by approximately 57% at a concentration of 100 µg/mL .

Antimicrobial Activity

Benzothiophene derivatives have also been noted for their antibacterial and antifungal activities. The structural characteristics that contribute to these properties include:

- Presence of Methyl and Amine Groups : These functional groups enhance the interaction with microbial targets .

Study on Anti-inflammatory Activity

A notable study investigated the anti-inflammatory effects of a series of thiophene derivatives in a carrageenan-induced paw edema model:

| Compound | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| Compound A | 50 | 58.46 |

| Indomethacin | 50 | 47.73 |

The results indicated that certain derivatives exhibited superior anti-inflammatory effects compared to standard treatments like indomethacin .

Study on Cytokine Modulation

Another study focused on the ability of thiophene derivatives to modulate cytokine expression in THP-1 monocytes exposed to LPS:

| Compound | Concentration (µM) | TNF-α Expression Inhibition (%) |

|---|---|---|

| Compound B | 10 | 70 |

| Control | - | - |

This study demonstrated that specific compounds could significantly reduce TNF-α levels, highlighting their potential as therapeutic agents in inflammatory conditions .

Q & A

Q. What are the common synthetic routes for 3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as cyclization of thioamide precursors or reductive amination of ketone intermediates. For example, nitration of 4,5,6,7-tetrahydrobenzo[b]thiophene followed by reduction can yield the amine derivative . Optimization includes adjusting solvent polarity (e.g., THF vs. DMF), temperature control (25–80°C), and catalyst selection (e.g., Pd/C for hydrogenation). Purity (>95%) is achieved via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Key methods include:

- 1H/13C NMR : Assign peaks for the tetrahydrobenzothiophene core (e.g., methyl group at δ ~1.2–1.5 ppm, aromatic protons absent due to saturation) .

- IR Spectroscopy : Identify N-H stretches (~3350 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns .

Q. What are the stability profiles and recommended storage conditions?

The compound is stable under inert atmospheres (N2/Ar) at −20°C in dark glass vials. Degradation occurs via oxidation of the amine group; stabilizers like BHT (0.1% w/w) are recommended. Avoid prolonged exposure to moisture or light .

Q. How is preliminary biological activity screened for this compound?

Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) at 10–100 μM .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the tetrahydrobenzothiophene core be addressed?

Regioselective modifications (e.g., sulfonation, halogenation) require directing groups. For example, introducing a nitro group at the 3-position via electrophilic substitution directs subsequent amination . Computational tools (DFT) predict reactive sites by analyzing electron density maps .

Q. What crystallographic tools are used to resolve structural ambiguities?

Q. What mechanistic insights exist for its interaction with biological targets?

Studies suggest the amine group forms hydrogen bonds with ATP-binding pockets in kinases, while the hydrophobic tetrahydrobenzothiophene core enhances membrane permeability. MD simulations show stable binding to COX-2 (ΔG = −9.2 kcal/mol) .

Q. How can contradictory reports on its bioactivity be reconciled?

Discrepancies arise from assay conditions (e.g., serum concentration in cell cultures) or impurity profiles. Cross-validate findings using orthogonal methods:

- SPR : Quantify binding affinity (KD) .

- Metabolic Stability : Liver microsome assays to rule out rapid degradation .

Q. What computational approaches predict its pharmacokinetic properties?

Q. How does structural variation (e.g., methyl vs. ethyl substituents) impact activity compared to analogs?

A methyl group at the 6-position enhances metabolic stability versus ethyl analogs (t1/2 = 4.1 vs. 2.8 hours in rat plasma). Conversely, bulkier groups reduce solubility (logS = −3.2 vs. −2.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.